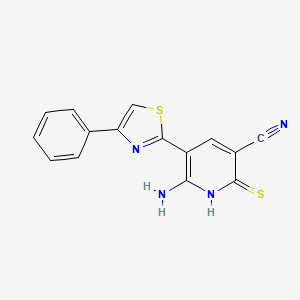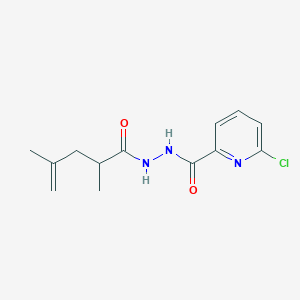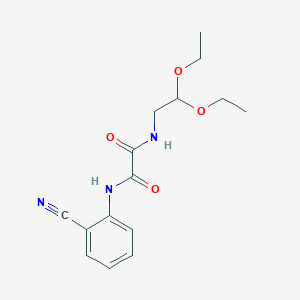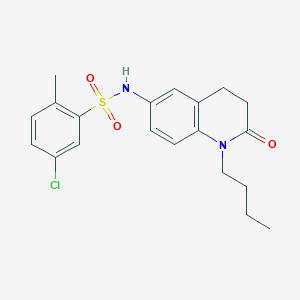
3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol is a chemical compound with the CAS Number: 1592279-38-3 . It has a molecular weight of 184.6 .
Molecular Structure Analysis
The IUPAC name for this compound is 1-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol . The InChI code is 1S/C9H6ClFO/c1-2-9(12)7-4-3-6(10)5-8(7)11/h1,3-5,9,12H .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
Synthesis Techniques : Compounds similar to 3-(4-Chloro-2-fluorophenyl)prop-2-yn-1-ol have been synthesized using base catalyzed Claisen-Schmidt condensation reactions, characterized by FT-IR, elemental analysis, and single crystal X-ray diffraction. These techniques provide insights into the molecular structure of such compounds (Salian et al., 2018).
Molecular Structure Analysis : Studies on similar compounds have used methods like FT-IR, single crystal X-ray diffraction, and computational techniques such as HF and DFT to analyze their molecular structure. These analyses help in understanding the vibrational wavenumbers and the geometry of the compounds (Najiya et al., 2014).
Structural Confirmation : Experimental techniques like FTIR, proton NMR, UV-Visible, and density functional theory have been employed for structural confirmation of related compounds. This includes analyzing decomposition and melting points (Bhumannavar, 2021).
Spectroscopic and Theoretical Studies
Spectroscopic Characterization : Compounds with structural similarities have been characterized using techniques like FT-IR, FT-Raman, and powder X-ray diffraction analyses. These methods are crucial for understanding the crystal structure and crystallinity of these materials (Meenatchi et al., 2015).
Theoretical Calculations : Theoretical calculations like HOMO-LUMO analysis and electrostatic potential surfaces construction using DFT methods have been applied. This helps in predicting the molecular shape, size, dipole moments, and electron density distribution of related compounds (Kumar et al., 2015).
Crystal Structure and Interaction Studies
Crystal Structure Analysis : The crystal structure of similar compounds has been studied, revealing information about molecular interactions and packing patterns. This includes analysis of hydrogen bonding and pi-pi interactions (Butcher et al., 2007).
Hirshfeld Surface Analysis : Hirshfeld surface analysis has been employed to quantify the intermolecular interactions in related compounds. This technique aids in visualizing the distribution of different interactions within the crystal structure (Atioğlu et al., 2019).
Nonlinear Optical Properties and Other Applications
Nonlinear Optical Properties : Some compounds structurally similar to this compound have shown potential in third-order nonlinear optical properties. These properties are important for applications like optical limiting (Ekbote et al., 2017).
Antimicrobial Activity : Certain derivatives of related compounds have been synthesized and evaluated for their antimicrobial activity, showing effectiveness against specific pathogens (Nagamani et al., 2018).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-(4-chloro-2-fluorophenyl)prop-2-yn-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO/c10-8-4-3-7(2-1-5-12)9(11)6-8/h3-4,6,12H,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOJCHGDWWPGOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)F)C#CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxypyridin-4-yl)-4-[2-(1H-pyrazol-1-yl)ethyl]piperazin-2-one](/img/structure/B2451054.png)
![[6-Methyl-4-(1-pyrrolidinyl)pyrazolo[1,5-a]pyrazin-2-yl][4-(2-pyridyl)piperazino]methanone](/img/structure/B2451055.png)

![[(2,3-DIMETHYLPHENYL)CARBAMOYL]METHYL 3,4,5-TRIMETHOXYBENZOATE](/img/structure/B2451057.png)

![4-(4-Oxospiro[chroman-2,3'-pyrrolidin]-1'-ylcarbonyl)benzonitrile](/img/structure/B2451059.png)

![1-[(6-Bromonaphthalen-2-yl)oxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol](/img/structure/B2451065.png)
![1-(2-methoxyphenyl)-5-(pyridin-2-yl)-N-[1-(thiophen-2-yl)propyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2451066.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2451070.png)
